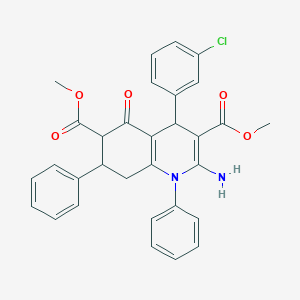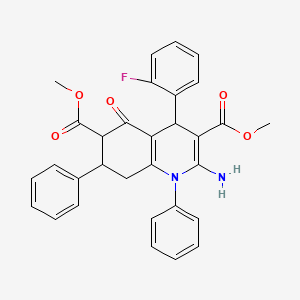![molecular formula C19H19N3O7 B4305625 N-{2-[2-(3,4-dimethoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-methylacetamide](/img/structure/B4305625.png)
N-{2-[2-(3,4-dimethoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-methylacetamide
Übersicht
Beschreibung
N-{2-[2-(3,4-dimethoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-methylacetamide, also known as DPA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a member of the family of dinitrophenyl derivatives that have been found to exhibit biological activity.
Wirkmechanismus
The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-methylacetamide is not fully understood. However, it has been suggested that N-{2-[2-(3,4-dimethoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-methylacetamide may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death. N-{2-[2-(3,4-dimethoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-methylacetamide may also induce apoptosis through the activation of caspases, which are enzymes that play a key role in programmed cell death.
Biochemical and Physiological Effects
N-{2-[2-(3,4-dimethoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-methylacetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-{2-[2-(3,4-dimethoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-methylacetamide has also been found to induce apoptosis in cancer cells. In addition, N-{2-[2-(3,4-dimethoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-methylacetamide has been found to inhibit the activity of certain enzymes involved in DNA synthesis and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{2-[2-(3,4-dimethoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-methylacetamide in lab experiments is its cytotoxic activity against a wide range of cancer cell lines. This makes it a potentially useful tool for studying the mechanisms of cancer cell death. However, one limitation of using N-{2-[2-(3,4-dimethoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-methylacetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-{2-[2-(3,4-dimethoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-methylacetamide. One area of research is the development of N-{2-[2-(3,4-dimethoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-methylacetamide derivatives with improved cytotoxic activity and selectivity against cancer cells. Another area of research is the investigation of the mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-methylacetamide and its derivatives. Finally, further studies are needed to determine the potential of N-{2-[2-(3,4-dimethoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-methylacetamide as a therapeutic agent for the treatment of cancer.
Conclusion
In conclusion, N-{2-[2-(3,4-dimethoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-methylacetamide is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its potential use as an anticancer agent, and has been found to exhibit cytotoxic activity against a wide range of cancer cell lines. However, its mechanism of action is not fully understood, which may limit its use in lab experiments. Further research is needed to fully understand the potential of N-{2-[2-(3,4-dimethoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-methylacetamide as a therapeutic agent for the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
N-{2-[2-(3,4-dimethoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-methylacetamide has been extensively studied for its potential use as an anticancer agent. It has been found to exhibit cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. N-{2-[2-(3,4-dimethoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-methylacetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-[2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3,5-dinitrophenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7/c1-12(23)20(2)16-10-14(21(24)25)11-17(22(26)27)15(16)7-5-13-6-8-18(28-3)19(9-13)29-4/h5-11H,1-4H3/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXHBWDNZVFRRK-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C=CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])/C=C/C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3,5-dinitrophenyl}-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(3-chlorophenyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4305552.png)
![ethyl N-{2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoyl}glycinate](/img/structure/B4305562.png)
![2,4-dichloro-N-cyclopropyl-5-{[(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B4305568.png)
![3-(2-chloro-5-nitrophenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B4305584.png)
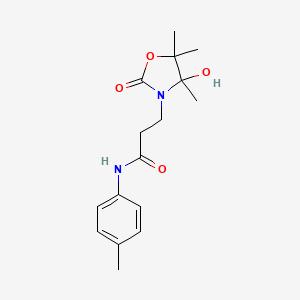
![3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(2-chloro-5-nitrophenyl)propanoic acid](/img/structure/B4305593.png)
![3-(2-chloro-5-nitrophenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B4305600.png)
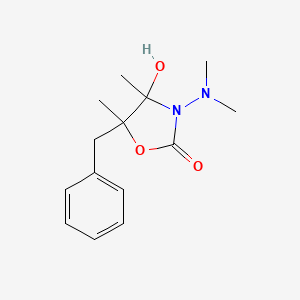
![1,1'-ethane-1,2-diylbis(3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one)](/img/structure/B4305609.png)
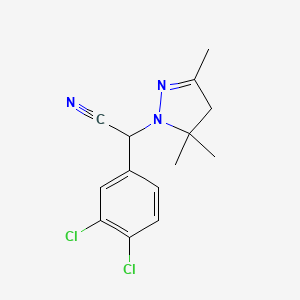
![3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B4305616.png)
![3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4305617.png)
